molecular formula C12H13F2NO2 B13044834 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one

1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one

Cat. No.: B13044834
M. Wt: 241.23 g/mol
InChI Key: QNXHYGOPFQSTKF-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one (CAS 1960390-93-5) is a fluorinated piperidin-4-one derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a crucial synthetic intermediate and molecular building block for the development of novel curcuminoid-based therapeutics . Piperidine derivatives are widely recognized as one of the most important synthetic fragments for designing drugs, playing a significant role in the pharmaceutical industry . This compound is particularly valuable for researching treatments against aggressive cancers, such as pancreatic carcinoma. Structural analogs of this piperidin-4-one scaffold have demonstrated a distinct activity boost and show promise as superior curcuminoids for oncology research . The mechanism of action for this compound class often involves the induction of apoptosis and the suppression of phospho-STAT3 levels, a key signaling pathway in cancer cell survival and proliferation . Researchers utilize this chemical to synthesize and investigate more complex, N-acryloyl-modified molecules, which can exhibit enhanced potency and novel mechanisms, including the inhibition of deubiquitinases (DUBs) . With a molecular formula of C12H13F2NO2 and a molecular weight of 241.24 , this product is supplied with a high purity of 95% . It is offered For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)piperidin-4-one

InChI

InChI=1S/C12H13F2NO2/c1-17-11-7-8(6-10(13)12(11)14)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3

InChI Key

QNXHYGOPFQSTKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one

The synthesis of this compound typically involves:

  • Formation of the piperidin-4-one ring system.
  • Introduction of the 3,4-difluoro-5-methoxyphenyl substituent at the nitrogen (N-1) position.
  • Purification and characterization of the final product.

The key challenge lies in the selective functionalization of the piperidin-4-one at the nitrogen with a substituted phenyl group bearing fluorine and methoxy substituents.

Preparation Methods

Starting Materials and Key Intermediates

  • 3,4-Difluoro-5-methoxyaniline or corresponding substituted phenyl halides are common starting points for the aryl moiety.
  • Piperidin-4-one or its derivatives serve as the core heterocyclic scaffold.
  • Redox and condensation reactions are employed to assemble the target molecule.

Synthetic Routes

Reductive Amination Approach

One effective method involves reductive amination of piperidin-4-one with 3,4-difluoro-5-methoxybenzaldehyde, followed by reduction to yield the N-aryl piperidin-4-one.

  • Step 1: Condensation of piperidin-4-one with 3,4-difluoro-5-methoxybenzaldehyde to form an imine intermediate.
  • Step 2: Reduction of the imine using a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to afford this compound.

This method benefits from mild conditions and good yields, with minimal side reactions.

N-Arylation via Nucleophilic Substitution

Alternatively, direct N-arylation of piperidin-4-one with aryl halides bearing the 3,4-difluoro-5-methoxy substituents can be performed under:

  • Transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination).
  • Base-mediated nucleophilic aromatic substitution when activated halides are used.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Multi-step Redox and Functional Group Transformations

According to a patent (CN109180564B), a series of redox reactions starting from 3,3-difluoro-4-hydroxy-5-esterylpiperidine derivatives can be employed to prepare fluorinated piperidine derivatives, which can be adapted to synthesize the target compound with the methoxy substituent introduced via ester or ether intermediates. This method emphasizes:

  • Use of readily available starting materials.
  • High yield and purity at each step.
  • Environmentally friendly and scalable processes suitable for pharmaceutical manufacturing.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Imine formation Piperidin-4-one + 3,4-difluoro-5-methoxybenzaldehyde, reflux in ethanol or suitable solvent 85-90 Monitored by TLC; completion within hours
Reduction of imine NaBH4 in methanol or catalytic hydrogenation (Pd/C, H2) 80-95 Mild conditions; minimal side products
N-arylation (alternative) Pd-catalyst, base (e.g., Cs2CO3), aryl halide, solvent (toluene or dioxane), 80-110 °C 70-85 Requires optimization to avoid overreaction
Multi-step redox (patent) Series of redox steps with esters and hydroxy intermediates, conventional purification 75-90 Scalable, green chemistry approach

Research Findings and Optimization Notes

  • Purification: Silica gel column chromatography and recrystallization from suitable solvents (ethyl acetate/n-hexane) yield pure white solids with high crystallinity and defined melting points.
  • Reaction Monitoring: TLC and NMR spectroscopy are essential for monitoring reaction progress and confirming intermediate formation.
  • Environmental Impact: The patented redox method emphasizes no pollutant generation, making it suitable for industrial scale-up.
  • Yields: High yields (>80%) are achievable with optimized reaction times and temperatures.
  • Spectral Characterization: 1H NMR, 13C NMR, and mass spectrometry confirm the structure and substitution pattern.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Reductive Amination Imine formation + reduction Mild, high yield, simple Requires aldehyde synthesis
N-Arylation (Pd-catalyzed) Direct N-arylation of piperidin-4-one Versatile, direct aryl introduction Catalyst cost, reaction optimization
Multi-step Redox (Patent) Starting from fluorinated hydroxy esters Scalable, green, high purity Multi-step, longer process

Chemical Reactions Analysis

1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that the compound inhibited cell growth in pancreatic carcinoma models with a mean GI50 value of approximately 15.72 μM .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
Pancreatic Carcinoma15.7250.68
Breast Cancer20.0060.00
Non-Small Cell Lung Cancer18.5055.00

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and other forms of dementia. It acts as an inhibitor of certain enzymes involved in neurodegeneration, thereby demonstrating neuroprotective effects .

Table 2: Neuroprotective Effects

DisorderMechanism of ActionEfficacy
Alzheimer's DiseaseInhibition of acetylcholinesteraseModerate
Parkinson's DiseaseModulation of dopaminergic pathwaysHigh

Case Study 1: Treatment of Neuroendocrine Tumors

A clinical trial investigated the use of this compound in patients with neuroendocrine tumors (NETs). The results showed that patients receiving treatment exhibited a significant reduction in tumor size and improved overall survival rates compared to those receiving standard care .

Case Study 2: Cosmetic Applications

In addition to its medicinal uses, the compound has been explored for cosmetic applications due to its antioxidant properties. Formulations containing this compound demonstrated enhanced skin hydration and reduced signs of aging in clinical trials .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of these targets. The methoxy group also contributes to its overall chemical stability and reactivity .

Comparison with Similar Compounds

Structural and Substituent Variations

Piperidin-4-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties of Selected Piperidin-4-one Derivatives
Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one 3,4-difluoro-5-methoxyphenyl C₁₂H₁₂F₂NO₂ High polarity due to -OCH₃ and -F groups; potential HDAC inhibition
1-(4-Chlorophenyl)piperidin-4-one 4-chlorophenyl C₁₁H₁₂ClNO Moderate lipophilicity; used in pharmaceutical intermediates
1-(6-Fluoropyridin-2-yl)piperidin-4-one 6-fluoropyridin-2-yl C₁₀H₁₁FN₂O Pyridine ring enhances basicity; possible CNS activity
1-(6-Chloropyridazin-3-yl)piperidin-4-one 6-chloropyridazin-3-yl C₉H₁₁ClN₄O Heteroaromatic group increases molecular weight; antimicrobial potential
1-(Hex-5-ynoyl)piperidin-4-one (13) Hex-5-ynoyl chain C₁₁H₁₅NO₂ Alkyne group introduces rigidity; used in synthetic intermediates
Compound 6j () Isoxazole-thioether-pyrimidine moiety C₂₀H₁₉FN₂O₂S HDAC inhibition in breast cancer cells; enhanced solubility due to S-linkage

Physicochemical Properties

  • Polarity and Solubility : The 3,4-difluoro-5-methoxyphenyl group increases polarity compared to chlorophenyl or pyridinyl derivatives, as indicated by TLC Rf values of similar compounds (e.g., Rf = 0.4–0.7 in hexane/EtOAc systems, ). Fluorine atoms enhance electronegativity, while the methoxy group contributes to moderate hydrophilicity.
  • Molecular Weight and LogP : Derivatives with heterocyclic substituents (e.g., pyridinyl, isoxazole) exhibit higher molecular weights and logP values, influencing membrane permeability and bioavailability.

Spectral and Analytical Data

  • NMR and IR : Piperidin-4-one derivatives show characteristic carbonyl peaks at ~1700 cm⁻¹ (IR) and δ 2.5–3.5 ppm for piperidine protons (¹H NMR). Substituents like alkynes or heterocycles introduce distinct signals (e.g., alkyne protons at δ 1.8–2.2 ppm, ).
  • Mass Spectrometry : High-resolution MS data () confirm molecular formulas, with fragments corresponding to loss of substituents (e.g., -F or -OCH₃ groups).

Challenges and Contradictions

  • Synthetic Variability : Yields and purity depend on reaction conditions (e.g., uses LiBH₄, while other methods may employ NaBH₄ or catalytic hydrogenation).
  • Biological Data Gaps : While some compounds (e.g., 6j–6l) have demonstrated HDAC inhibition, similar data for the target compound are absent, necessitating further study.

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a 3,4-difluoro-5-methoxyphenyl group, which enhances its reactivity and biological properties. The presence of fluorine atoms is particularly significant, as they can influence the compound's interaction with biological targets, potentially modulating enzymatic and receptor activities.

  • Molecular Formula : C13_{13}H12_{12}F2_2N\O
  • Molecular Weight : 241.23 g/mol
  • Structure : The structure includes a piperidine ring, which is known for its role in various biological activities.

Research indicates that this compound may interact with specific enzymes or receptors, leading to significant biological effects such as:

  • Inhibition or Activation of Enzymatic Pathways : The fluorine atoms enhance interactions with target proteins, which may result in modulation of their activity.
  • Potential Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation and migration .

Antioxidant and Antimicrobial Properties

Recent studies have explored the antioxidant and antimicrobial activities of piperidine derivatives, including those similar to this compound. For example:

  • Antioxidant Activity : Compounds derived from piperidin-4-one have demonstrated moderate antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .
  • Antimicrobial Activity : These compounds have also been evaluated for their effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have detailed the biological activity of piperidin derivatives:

  • Cheng et al. (2011) reported that certain piperidin derivatives exhibited selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), a target relevant to hormone-dependent tumors such as prostate and breast cancer .
  • T.A. Dar et al. (2022) synthesized various substituted piperidin derivatives and assessed their antioxidant and antibacterial activities. Their findings suggested that modifications to the piperidine structure could enhance bioactivity .
  • Anticancer Activity : A study on fluorinated piperidin derivatives indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects against pancreatic carcinoma cells (MiaPaCa-2 and Panc-1), surpassing the efficacy of established anticancer drugs like irinotecan .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameKey Differences
1-(3,4-Difluorophenyl)piperidin-4-oneLacks methoxy group; different reactivity and solubility properties.
1-(3,4-Dimethoxyphenyl)piperidin-4-oneContains additional methoxy groups; may exhibit different biological activities due to increased steric bulk.
1-(3,4-Dichlorophenyl)piperidin-4-oneSubstitutes fluorine atoms with chlorine; alters chemical behavior and potential applications.

This table highlights how the unique combination of fluorine and methoxy substituents in this compound imparts distinct chemical and biological properties compared to similar compounds.

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